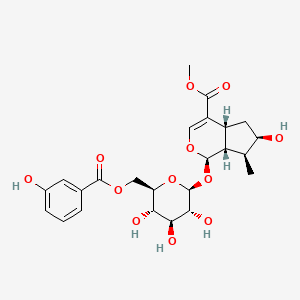
6'-(m-Hydroxybenzoyl)loganin
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6’-(m-Hydroxybenzoyl)loganin is a naturally occurring iridoid glycoside found in various plant species, particularly within the Gentianaceae family. This compound is known for its diverse biological activities and potential therapeutic applications. It is structurally characterized by the presence of a hydroxybenzoyl group attached to the loganin molecule, which contributes to its unique properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6’-(m-Hydroxybenzoyl)loganin typically involves the esterification of loganin with m-hydroxybenzoic acid. This reaction can be carried out under mild acidic conditions using a catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction mixture is usually heated to facilitate the esterification process, and the product is purified through recrystallization or chromatography techniques .
Industrial Production Methods
Industrial production of 6’-(m-Hydroxybenzoyl)loganin may involve biotechnological approaches, such as the use of genetically engineered microorganisms capable of producing loganin and subsequently esterifying it with m-hydroxybenzoic acid. This method offers a sustainable and scalable approach to producing the compound .
Analyse Des Réactions Chimiques
Types of Reactions
6’-(m-Hydroxybenzoyl)loganin undergoes various chemical reactions, including:
Oxidation: The hydroxybenzoyl group can be oxidized to form quinones under the influence of oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction of the hydroxybenzoyl group can be achieved using reducing agents such as sodium borohydride.
Substitution: The hydroxy group in the hydroxybenzoyl moiety can participate in nucleophilic substitution reactions, forming ethers or esters.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed
Oxidation: Quinones.
Reduction: Reduced hydroxybenzoyl derivatives.
Substitution: Ethers, esters.
Applications De Recherche Scientifique
Chemistry: Used as a precursor for the synthesis of complex organic molecules.
Biology: Investigated for its role in plant defense mechanisms and secondary metabolism.
Medicine: Exhibits anti-inflammatory, antioxidant, and neuroprotective properties, making it a candidate for the treatment of neurodegenerative diseases and inflammation-related disorders.
Industry: Potential use in the development of natural product-based pharmaceuticals and nutraceuticals
Mécanisme D'action
The biological effects of 6’-(m-Hydroxybenzoyl)loganin are primarily mediated through its interaction with various molecular targets and pathways:
Antioxidant Activity: Scavenges free radicals and upregulates antioxidant enzymes, protecting cells from oxidative stress.
Anti-inflammatory Activity: Inhibits the production of pro-inflammatory cytokines and mediators by modulating signaling pathways such as NF-κB and MAPK.
Neuroprotective Activity: Enhances neuronal survival and function by activating neurotrophic factors and reducing neuroinflammation
Comparaison Avec Des Composés Similaires
6’-(m-Hydroxybenzoyl)loganin can be compared with other iridoid glycosides such as loganin, morroniside, and 7-O-galloyl-d-sedoheptulose:
Loganin: Shares a similar core structure but lacks the hydroxybenzoyl group, resulting in different biological activities.
Morroniside: Another iridoid glycoside with distinct pharmacological properties, including anti-inflammatory and antioxidant effects.
7-O-galloyl-d-sedoheptulose: Exhibits cholinesterase inhibitory activity, making it relevant for Alzheimer’s disease research.
6’-(m-Hydroxybenzoyl)loganin stands out due to its unique hydroxybenzoyl group, which imparts specific biological activities and potential therapeutic benefits.
Propriétés
Numéro CAS |
82474-98-4 |
|---|---|
Formule moléculaire |
C24H30O12 |
Poids moléculaire |
510.5 g/mol |
Nom IUPAC |
methyl (1R,4aR,6R,7S,7aR)-6-hydroxy-7-methyl-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[(3-hydroxybenzoyl)oxymethyl]oxan-2-yl]oxy-1,4a,5,6,7,7a-hexahydrocyclopenta[c]pyran-4-carboxylate |
InChI |
InChI=1S/C24H30O12/c1-10-15(26)7-13-14(22(31)32-2)8-34-23(17(10)13)36-24-20(29)19(28)18(27)16(35-24)9-33-21(30)11-4-3-5-12(25)6-11/h3-6,8,10,13,15-20,23-29H,7,9H2,1-2H3/t10-,13+,15-,16-,17+,18-,19+,20-,23-,24+/m1/s1 |
Clé InChI |
FLFVLNFBZSLWFZ-FAYXVKSQSA-N |
SMILES isomérique |
C[C@@H]1[C@@H](C[C@@H]2[C@H]1[C@H](OC=C2C(=O)OC)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)COC(=O)C4=CC(=CC=C4)O)O)O)O)O |
SMILES canonique |
CC1C(CC2C1C(OC=C2C(=O)OC)OC3C(C(C(C(O3)COC(=O)C4=CC(=CC=C4)O)O)O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


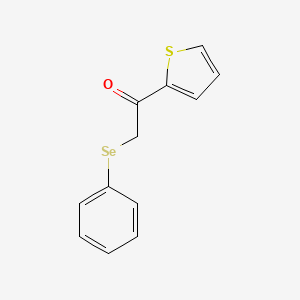
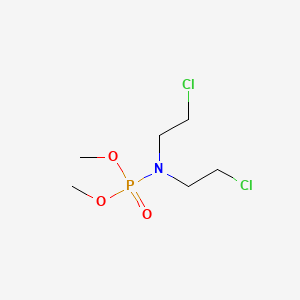
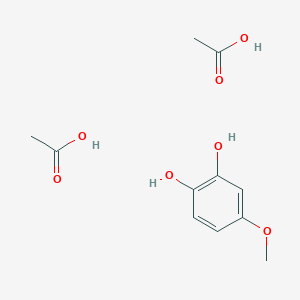

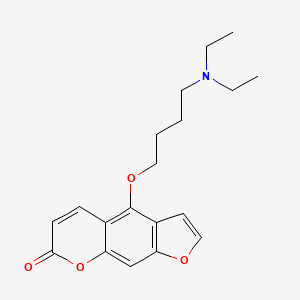
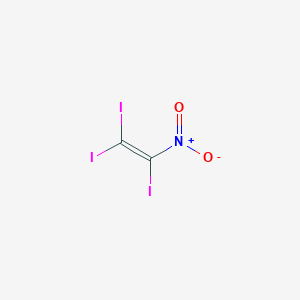
![2-[2-(Pyridin-4-yl)ethyl]decahydropyrazino[1,2-a]azepine](/img/structure/B14406576.png)
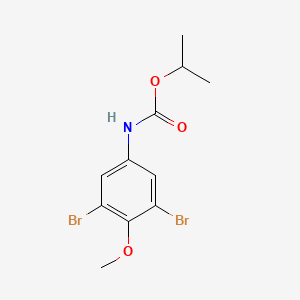
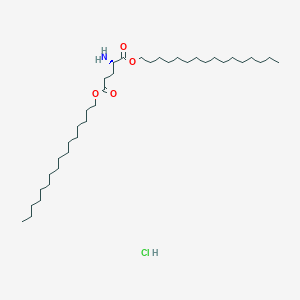
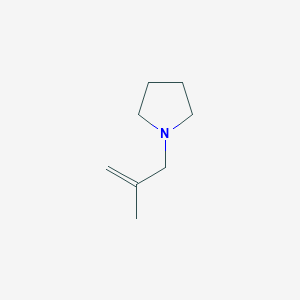
![1-[4,4-Bis(4-chlorophenyl)but-3-en-1-yl]piperidine-3-carboxylic acid](/img/structure/B14406589.png)
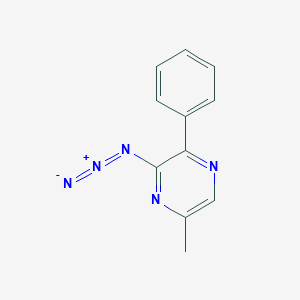
![2-[2-(Pyridin-4-yl)ethyl]octahydropyrrolo[1,2-a]pyrazine](/img/structure/B14406601.png)

